molecular formula C21H32N2O4S B14015409 cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-79-5

cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14015409
CAS No.: 35819-79-5
M. Wt: 408.6 g/mol
InChI Key: ZVNQTEJBARPOMI-UHFFFAOYSA-N
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Description

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C21H32N2O4S and a molecular weight of 408.5548 . This compound is known for its unique structure, which includes a cyclooctyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclooctylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid catalysts can enhance the efficiency and yield of the reaction. Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction can modify the sulfamoyl group to form sulfoxides or sulfides .

Scientific Research Applications

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or scavenge free radicals, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctyl N-phenylcarbamate
  • Cyclohexyl N-phenylcarbamate
  • Cyclooctyl N-[4-(methylsulfamoyl)phenyl]carbamate

Uniqueness

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of both cyclooctyl and cyclohexylsulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .

Properties

CAS No.

35819-79-5

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C21H32N2O4S/c24-21(27-19-11-7-2-1-3-8-12-19)22-17-13-15-20(16-14-17)28(25,26)23-18-9-5-4-6-10-18/h13-16,18-19,23H,1-12H2,(H,22,24)

InChI Key

ZVNQTEJBARPOMI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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